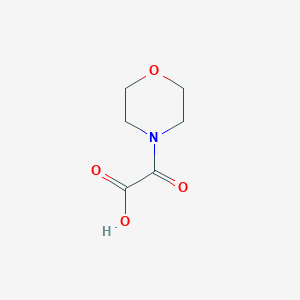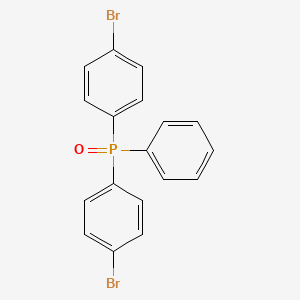
Bis(4-bromophenyl)phenylphosphine oxide
Descripción general
Descripción
Bis(4-bromophenyl)phenylphosphine oxide: is a notable compound in the field of organophosphorus chemistry. It is recognized for its unique structural and functional properties, combining a phosphorus atom with three distinct phenyl groups, two of which are substituted with bromine atoms . This compound is valuable in various chemical applications due to its versatile nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(4-bromophenyl)phenylphosphine oxide is synthesized through the oxidation of bis(4-bromophenyl)phenylphosphine. The phosphine group is converted to a phosphine oxide, introducing a highly polar functional group that significantly alters the chemical behavior of the molecule .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-bromophenyl)phenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group is oxidized to form the phosphine oxide.
Substitution: The bromine atoms in the phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are used under appropriate conditions.
Major Products Formed:
Oxidation: The primary product is this compound.
Substitution: Depending on the substituents introduced, various derivatives of this compound can be formed.
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-bromophenyl)phenylphosphine oxide serves as a valuable ligand in coordination chemistry. It forms stable complexes with various metal centers, which are used as catalysts in chemical reactions, including organic synthesis and industrial processes .
Biology and Medicine:
Industry: In materials science, this compound is utilized to develop advanced materials with specific properties. These materials can be employed in electronic devices, sensors, and high-performance coatings .
Mecanismo De Acción
The mechanism by which bis(4-bromophenyl)phenylphosphine oxide exerts its effects primarily involves its role as a ligand in coordination chemistry. The phosphine oxide group enhances the coordination ability of the molecule, allowing it to form stable complexes with various metal centers. These metal complexes can influence the reactivity and selectivity of catalyzed reactions .
Comparación Con Compuestos Similares
- Bis(4-fluorophenyl)phenylphosphine oxide
- Bis(4-chlorophenyl)phenylphosphine oxide
- Bis(4-methylphenyl)phenylphosphine oxide
Comparison: Bis(4-bromophenyl)phenylphosphine oxide is unique due to the presence of bromine atoms in the phenyl groups, which can influence the electronic properties of the metal center in coordination complexes. This can affect the reactivity and selectivity of the catalyzed reactions, making it distinct from its fluorine, chlorine, and methyl-substituted counterparts .
Propiedades
IUPAC Name |
1-bromo-4-[(4-bromophenyl)-phenylphosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGNHDJCYWEAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93869-52-4 | |
| Record name | Bis(4-bromophenyl)phenylphosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
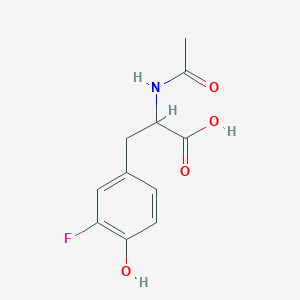

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)
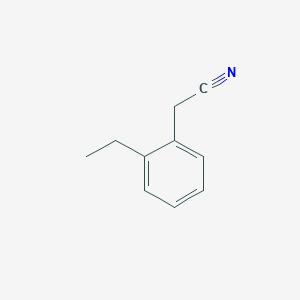
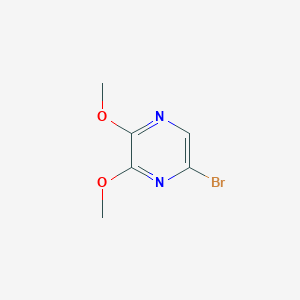
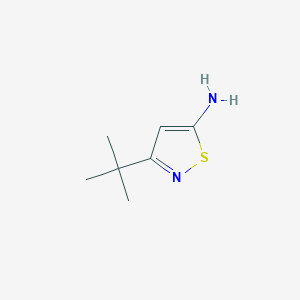
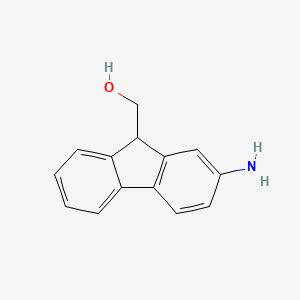
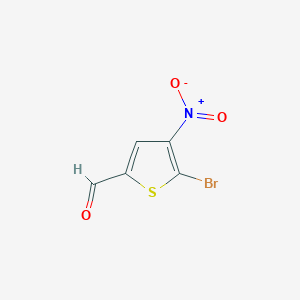
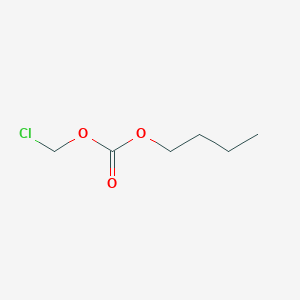
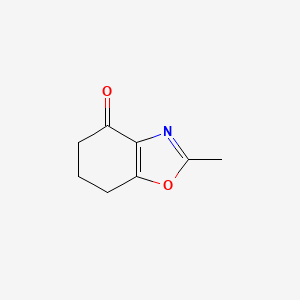
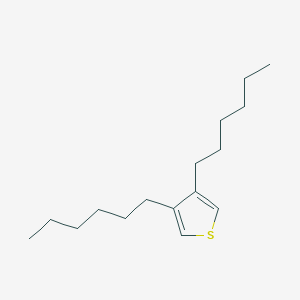
![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)
